(1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl)boronic acid
Description
(1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl)boronic acid (molecular formula: C₁₆H₂₀BNO₆; molecular weight: 333.15 g/mol) is a boronic acid-functionalized indole derivative with two key substituents:
- tert-Butoxycarbonyl (Boc) group at the indole nitrogen (1-position), serving as a protective group to prevent undesired reactivity .
- Ethoxycarbonyl group at the 4-position, an electron-withdrawing substituent that modulates electronic properties and provides a site for further functionalization.
- Boronic acid at the 2-position, enabling participation in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .
This compound is primarily utilized in medicinal chemistry and materials science for synthesizing complex heterocycles. Its design balances steric protection (via Boc) and electronic tuning (via ethoxycarbonyl) to optimize stability and reactivity in cross-coupling applications.
Properties
IUPAC Name |
[4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO6/c1-5-23-14(19)10-7-6-8-12-11(10)9-13(17(21)22)18(12)15(20)24-16(2,3)4/h6-9,21-22H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIITQPDAMRGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2N1C(=O)OC(C)(C)C)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674849 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-37-6 | |
| Record name | [1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
(1-(tert-Butoxycarbonyl)-4-(ethoxycarbonyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its molecular formula is C16H20BNO6, and it has garnered interest due to its structural features that may contribute to various biological activities.
Anticancer Potential
Research indicates that boronic acids, including derivatives like this compound, exhibit significant anticancer activity. Boron-containing compounds have been shown to interact with proteasomes, which play a crucial role in protein degradation and cell cycle regulation. For instance, bortezomib, a well-known proteasome inhibitor, demonstrates how boronic acids can induce apoptosis in cancer cells by disrupting the balance of regulatory proteins involved in the cell cycle . The potential of this compound as a proteasome inhibitor suggests it may also influence similar pathways.
The mechanisms by which boronic acids exert their biological effects often involve:
- Inhibition of Proteasome Activity : Compounds like bortezomib inhibit the 26S proteasome, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, ultimately resulting in cell death .
- Targeting Specific Enzymes : Some boronic acid derivatives can selectively inhibit enzymes involved in tumor progression, enhancing their therapeutic efficacy against certain cancers .
Case Studies and Research Findings
A variety of studies have explored the biological activity of boronic acid derivatives:
- Fluorescence Studies : Research has shown that certain boron compounds can bind selectively to proteins with specific motifs, indicating their potential use as molecular tags for studying protein interactions within cells .
- Cytotoxicity Tests : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. These studies typically involve assessing cell viability post-treatment and measuring apoptosis markers .
- Comparative Analysis : A comparative study of various boronic acids revealed that modifications in the substituents significantly affect their anticancer activity. For example, variations in the ethoxycarbonyl group influence the compound's ability to inhibit tumor growth in vivo .
| Property | Value |
|---|---|
| Molecular Formula | C16H20BNO6 |
| Molecular Weight | 333.15 g/mol |
| CAS Number | 1150114-37-6 |
| Purity | 95%+ |
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells |
| Proteasome Inhibition | Similar mechanism to bortezomib |
| Selective Binding | Potential as a molecular tag |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and stability of indole boronic acids are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis with key analogs:
Table 1: Comparison of Structural and Electronic Features
Reactivity in Cross-Coupling Reactions
- However, steric bulk from Boc and ethoxycarbonyl may reduce coupling efficiency with hindered aryl halides .
- 4-Fluoro Analog : Fluorine's inductive effect increases boron acidity, improving transmetallation rates. Reported to achieve >90% yield in couplings with electron-rich aryl halides .
- 6-Bromo Analog : Bromine at the 6-position allows sequential functionalization (e.g., Pd-catalyzed cyanation post-coupling) but may compete with boronic acid in reactivity .
Table 2: Comparative Reactivity in Model Suzuki Reactions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
